5-(4-Methoxyphenyl)pyridin-2-amine 5-(4-Methoxyphenyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 503536-75-2
VCID: VC21082731
InChI: InChI=1S/C12H12N2O/c1-15-11-5-2-9(3-6-11)10-4-7-12(13)14-8-10/h2-8H,1H3,(H2,13,14)
SMILES: COC1=CC=C(C=C1)C2=CN=C(C=C2)N
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol

5-(4-Methoxyphenyl)pyridin-2-amine

CAS No.: 503536-75-2

Cat. No.: VC21082731

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Methoxyphenyl)pyridin-2-amine - 503536-75-2

Specification

CAS No. 503536-75-2
Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
IUPAC Name 5-(4-methoxyphenyl)pyridin-2-amine
Standard InChI InChI=1S/C12H12N2O/c1-15-11-5-2-9(3-6-11)10-4-7-12(13)14-8-10/h2-8H,1H3,(H2,13,14)
Standard InChI Key CSWWIPYFIQSGFG-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CN=C(C=C2)N
Canonical SMILES COC1=CC=C(C=C1)C2=CN=C(C=C2)N

Introduction

Chemical Structure and Properties

Structural Characteristics

5-(4-Methoxyphenyl)pyridin-2-amine features a pyridine ring as its core structure, with an amino group (-NH₂) at the 2-position and a 4-methoxyphenyl group at the 5-position. The molecule contains two nitrogen atoms—one in the pyridine ring and one in the amino group—contributing to its ability to form hydrogen bonds and interact with biological targets. The methoxy group (-OCH₃) on the phenyl ring enhances the compound's lipophilicity while providing additional hydrogen bond acceptor capabilities, potentially important for its biological activities.

The structural formula can be represented as C₁₂H₁₂N₂O, indicating a total of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in its molecular structure. This composition gives the compound its specific chemical and physical properties that determine its behavior in various environments and applications.

Physical and Chemical Properties

5-(4-Methoxyphenyl)pyridin-2-amine has a molecular weight of 200.24 g/mol, making it a relatively small molecule with potential for good bioavailability in pharmaceutical applications. The compound is also known by several synonyms including 2-Amino-5-(4-methoxyphenyl)pyridine and 5-(4-Methoxyphenyl)-2-pyridinamine, which may be encountered in different scientific literature and databases.

The compound has been assigned the CAS registry number 503536-75-2, which serves as its unique identifier in chemical databases and publications. For research and identification purposes, the compound can also be referenced by its standard IUPAC name 5-(4-methoxyphenyl)pyridin-2-amine and its InChI string: InChI=1S/C12H12N2O/c1-15-11-5-2-9(3-6-11)10-4-7-12(13)14-8-10/h2-8H,1H3.

Key Properties Data

The following table summarizes the key properties of 5-(4-Methoxyphenyl)pyridin-2-amine:

PropertyValueSource
Molecular FormulaC₁₂H₁₂N₂O
Molecular Weight200.24 g/mol
CAS Number503536-75-2
IUPAC Name5-(4-methoxyphenyl)pyridin-2-amine
Parent Compound CID20099810
SMILES NotationCOC1=CC=C(C=C1)C2=CN=C(C=C2)N
Physical AppearanceNot specified in available literature-
SolubilityNot specified in available literature-

Related Salt Forms

Dihydrochloride Salt

The dihydrochloride salt of 5-(4-Methoxyphenyl)pyridin-2-amine has been identified and characterized in chemical databases . This salt form has the molecular formula C₁₂H₁₄Cl₂N₂O and a molecular weight of 273.15 g/mol, which reflects the addition of two hydrogen chloride molecules to the parent compound . The dihydrochloride salt may offer advantages in terms of stability, solubility, or bioavailability compared to the free base form, which can be important considerations for pharmaceutical formulations and research applications .

In PubChem, the dihydrochloride salt is listed with CID 45036899, and it includes several synonyms such as 5-(4-Methoxyphenyl)pyridin-2-ylamine DiHCl and 5-(4-METHOXYPHENYL)PYRIDIN-2-YLAMINE 2HCL . The creation date for this entry in the database is March 29, 2010, with modifications as recent as February 22, 2025, indicating ongoing maintenance of the chemical information .

Comparative Properties

The salt formation significantly affects the physical and chemical properties of the compound. The dihydrochloride salt differs from the free base in several ways:

  • Increased molecular weight (273.15 g/mol vs. 200.24 g/mol)

  • Altered solubility profile (typically increased water solubility)

  • Different crystalline structure

  • Modified chemical reactivity, particularly of the amino group

  • Changed pharmacokinetic properties if used in drug formulations

These differences make the dihydrochloride salt potentially valuable for specific research and pharmaceutical applications where the properties of the free base may be suboptimal .

Research Status and Intellectual Property

Patent Information

Patents related to the chemical structure of 5-(4-Methoxyphenyl)pyridin-2-amine are available through the World Intellectual Property Organization (WIPO) PatentScope database, indicating ongoing research and development efforts involving this compound or its derivatives. These patents may cover various aspects such as synthesis methods, pharmaceutical formulations, or specific applications in drug development or materials science.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator